

# Spectroscopic Characterization of 3'-Hydroxyflavanone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3'-Hydroxyflavanone

CAS No.: 92496-65-6

Cat. No.: B1229330

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and characterization of **3'-Hydroxyflavanone**, a flavonoid of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations, practical experimental protocols, and detailed data interpretation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy in the analysis of **3'-Hydroxyflavanone**, providing a robust framework for its unambiguous identification and characterization.

## Introduction: The Significance of 3'-Hydroxyflavanone

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. **3'-Hydroxyflavanone** belongs to the flavanone subclass and is a valuable scaffold in medicinal chemistry due to its potential antioxidant, anti-

inflammatory, and anticancer properties. Accurate and thorough spectroscopic characterization is a critical prerequisite for any further investigation into its biological activity and for quality control in synthetic processes. This guide will delve into the core spectroscopic methodologies that provide a complete structural picture of this important molecule.

## Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for interpreting spectroscopic data. The structure of **3'-Hydroxyflavanone** is presented below, following standard IUPAC nomenclature for flavonoids.

Caption: Molecular structure and atom numbering of **3'-Hydroxyflavanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.<sup>[1]</sup> By analyzing the chemical shifts, coupling constants, and correlations in <sup>1</sup>H and <sup>13</sup>C NMR spectra, the precise connectivity and stereochemistry of **3'-Hydroxyflavanone** can be determined.

### <sup>1</sup>H NMR Spectroscopy: Unraveling the Proton Environment

The <sup>1</sup>H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. For flavanones, the protons at C2 and C3 typically present a characteristic ABX or AMX spin system, which is diagnostic for this class of flavonoids.<sup>[2]</sup>

#### Predicted <sup>1</sup>H NMR Data for **3'-Hydroxyflavanone**

While a complete, published spectrum for **3'-hydroxyflavanone** is not readily available, data from the closely related 3'-hydroxyflavone can be used for prediction, with expected upfield shifts for the C2 and C3 protons due to the saturated nature of the C2-C3 bond in flavanones.<sup>[3]</sup>

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.4	dd	~12, 3
H-3ax	~3.1	dd	~17, 12
H-3eq	~2.8	dd	~17, 3
H-5	~7.9	dd	~8, 1.5
H-6	~7.0	ddd	~8, 7, 1.5
H-7	~7.5	ddd	~8, 7, 1.5
H-8	~7.0	d	~8
H-2'	~7.4	t	~2
H-4'	~6.9	ddd	~8, 2, 1
H-5'	~7.3	t	~8
H-6'	~7.0	ddd	~8, 2, 1
3'-OH	~9.6	s	-

#### Causality Behind Experimental Choices:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is often the solvent of choice for flavonoids due to its excellent solubilizing power for these often sparingly soluble compounds. It also allows for the observation of exchangeable protons like hydroxyl groups.
- 2D NMR Experiments: To definitively assign all proton signals, a suite of 2D NMR experiments is essential.
  - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, crucial for tracing the connectivity within the A, B, and C rings.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different structural fragments.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The <sup>13</sup>C NMR spectrum provides a count of the number of non-equivalent carbons in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

### Predicted <sup>13</sup>C NMR Data for **3'-Hydroxyflavanone**

The following are predicted chemical shifts based on data for 3'-hydroxyflavone and other similar flavanones.[\[2\]](#)[\[3\]](#)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~79
C-3	~43
C-4	~192
C-5	~128
C-6	~121
C-7	~136
C-8	~118
C-9	~162
C-10	~119
C-1'	~140
C-2'	~115
C-3'	~158
C-4'	~119
C-5'	~130
C-6'	~118

#### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3'-Hydroxyflavanone** in approximately 0.6 mL of DMSO- $d_6$ .
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- $^1\text{H}$  NMR Acquisition: Acquire a standard  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- <sup>13</sup>C NMR Acquisition: Obtain a proton-decoupled <sup>13</sup>C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. [4]

### Expected Mass Spectrum of **3'-Hydroxyflavanone**

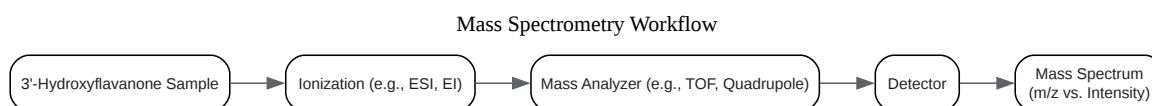
The molecular formula of **3'-Hydroxyflavanone** is C<sub>15</sub>H<sub>12</sub>O<sub>3</sub>, with a molecular weight of 240.26 g/mol .

- Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M<sup>+</sup>) is expected at m/z 240.
- Key Fragment Ions: The fragmentation of flavanones is well-characterized and often involves a retro-Diels-Alder (rDA) reaction, leading to the cleavage of the C-ring.[5]

m/z	Proposed Fragment
240	[M] <sup>+</sup>
211	[M - CHO] <sup>+</sup>
133	
121	
120	
91	

## Experimental Protocol: Mass Spectrometry Analysis

- **Sample Introduction:** The sample can be introduced via direct insertion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization Method:** Electron Ionization (EI) is a common technique for generating fragment-rich spectra, which are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used in LC-MS that typically yields a prominent molecular ion.
- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.



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Caption: A generalized workflow for mass spectrometry analysis.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV spectra of flavanones typically exhibit two major absorption bands.

- **Band I (270-330 nm):** Arises from the electronic transitions in the A-ring benzoyl system.
- **Band II (220-270 nm):** Associated with the B-ring cinnamoyl system.

### Expected UV-Vis Absorption Maxima for **3'-Hydroxyflavanone**

Based on data for the closely related 3'-hydroxyflavone, the following absorption maxima are expected for **3'-hydroxyflavanone** in methanol.[1]

Band	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Band II	~242	~17,700
Band I	~310-330	Lower intensity

### Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **3'-Hydroxyflavanone** in a UV-transparent solvent, such as methanol or ethanol.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample over a wavelength range of approximately 200-500 nm, using the pure solvent as a blank.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

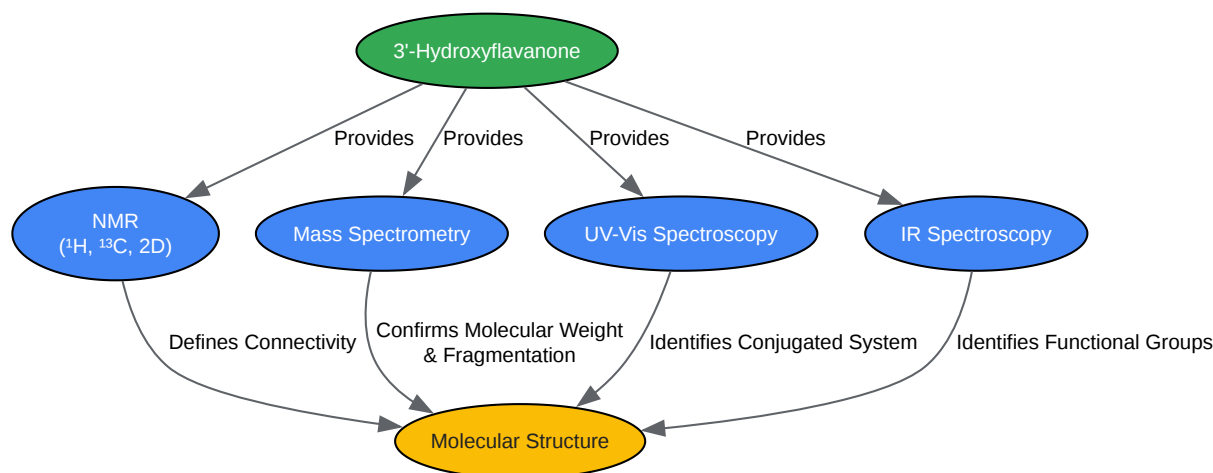
### Characteristic IR Absorption Bands for **3'-Hydroxyflavanone**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3500-3200	O-H stretch (hydroxyl group)
3100-3000	C-H stretch (aromatic)
1680-1660	C=O stretch (ketone)
1600-1450	C=C stretch (aromatic)
1300-1000	C-O stretch

### Causality Behind Spectral Features:

- The broadness of the O-H stretching band is indicative of hydrogen bonding.

- The position of the C=O stretching frequency is sensitive to conjugation and hydrogen bonding.



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Caption: Interrelationship of spectroscopic techniques for structural elucidation.

## Conclusion

The comprehensive spectroscopic characterization of **3'-Hydroxyflavanone** requires a multi-technique approach. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. UV-Vis and IR spectroscopy serve as complementary techniques, confirming the presence of the flavanone chromophore and key functional groups. The data and protocols presented in this guide provide a robust foundation for the accurate and reliable characterization of **3'-Hydroxyflavanone**, enabling further research into its promising biological and pharmaceutical applications.

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